molecular formula C9H10F3NO B1284518 [2-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 342816-26-6

[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Cat. No.: B1284518
CAS No.: 342816-26-6
M. Wt: 205.18 g/mol
InChI Key: HLHKSXNSXJYMNI-UHFFFAOYSA-N
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Description

“[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine” is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2 . This indicates that the molecule consists of a phenyl ring substituted with a methanamine and a trifluoroethoxy group.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Catalytic Applications in Chemistry

  • Palladacycle Catalysis : The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis using palladacycles is a notable research area. These compounds have shown good activity and selectivity in catalytic processes where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Applications in Material Science

  • Complexes in Photocytotoxicity and Cellular Imaging : Research on Iron(III) complexes with derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine shows potential in cellular imaging and photocytotoxicity under red light. These complexes have demonstrated unprecedented photocytotoxicity, making them relevant in medical imaging and cancer treatment research (Basu et al., 2014).

Applications in Pharmaceutical Chemistry

  • Anticancer Activity of Metal Complexes : Studies on palladium and platinum complexes based on Schiff bases derived from compounds like R-(phenyl)methanamine have shown significant anticancer activity. These studies provide insights into the cytotoxic behavior of coordination compounds and their potential applications in cancer therapy (Mbugua et al., 2020).

  • Antimicrobial Properties : The synthesis and evaluation of derivatives like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine for antibacterial and antifungal activities have shown that these compounds exhibit variable degrees of antimicrobial activity. This research contributes to the development of new antimicrobial agents (Visagaperumal et al., 2010).

Applications in Synthetic Chemistry

  • Efficient Synthetic Procedures : The development of efficient synthetic methods for derivatives such as 2, 3-dihydro-1H-indene-1-methanamines showcases the advancements in synthetic strategies for complex organic compounds. This research is fundamental in the field of synthetic organic chemistry (Zhou et al., 2013).

  • Catalysts in Organic Reactions : The use of palladium complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions highlights the significance of derivatives like N-(2(diphenylphosphino) benzylidene) (phenyl) methanamine in facilitating important organic transformations (Chiririwa et al., 2013).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKSXNSXJYMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342816-26-6
Record name [2-(2,2,2-trifluoroethoxy)phenyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride (650 mg) in ethanol (200 mL) containing 20% Pd(OH)2/C (1 g) was hydrogenated at 50 psi for 4 h. The catalyst was removed via filtration through Celite and the filtrate then evaporated to dryness to give the title compound as a white powder: 1H NMR (CD3OD) δ7.47 (m, 2H), 7.19 (m, 2H), 4.69 (q, J=8.4 Hz, 2H), 4.16 (s, 2H).
Name
2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

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